1-(4-Bromophenyl)-3-(2-thienyl)-2-propen-1-one
Description
Chemical Identity and Nomenclature
1-(4-Bromophenyl)-3-(2-thienyl)-2-propen-1-one is a synthetic organic compound with the systematic IUPAC name (2E)-3-(4-bromophenyl)-1-(thiophen-2-yl)prop-2-en-1-one . Its molecular formula is C₁₃H₉BrOS , corresponding to a molecular weight of 293.18 g/mol . The compound is identified by the CAS Registry Number 69837-05-4 and belongs to the class of α,β-unsaturated ketones. Alternative names include 3-(4-bromophenyl)-1-(2-thienyl)-2-propen-1-one and 1-(4-bromophenyl)-3-(thiophen-2-yl)prop-2-en-1-one .
Key physical properties include:
- Melting point : 115–117°C
- Boiling point : 411.3 ± 45.0°C (predicted)
- Density : 1.499 ± 0.06 g/cm³ (predicted).
The structure features a 4-bromophenyl group attached to the carbonyl carbon and a 2-thienyl group at the β-position of the propenone backbone, forming a planar, conjugated system.
Structural Classification Within the Chalcone Family
Chalcones are defined by the 1,3-diaryl-2-propen-1-one scaffold, characterized by an α,β-unsaturated ketone bridging two aromatic rings. This compound is classified as a heterocyclic chalcone derivative due to the incorporation of a thiophene ring (a five-membered aromatic heterocycle containing sulfur) at the β-position. The 4-bromophenyl substituent introduces electron-withdrawing effects, influencing the compound’s electronic properties and reactivity.
Chalcones exhibit trans (E) configuration as the thermodynamically stable isomer, which is critical for their biological and optoelectronic applications. The presence of the thienyl group distinguishes this derivative from simpler chalcones, enabling unique intermolecular interactions (e.g., C–H···π, π–π stacking) and modulating solubility in polar solvents.
Historical Context in Heterocyclic Compound Research
Chalcones have been studied since the late 19th century, with early synthetic methods developed by Kostanecki and Tambor via Claisen-Schmidt condensation. The integration of heterocycles like thiophene into chalcones emerged in the mid-20th century, driven by interest in their electronic properties for materials science and bioactivity.
The synthesis of This compound reflects advancements in microwave-assisted organic synthesis (MAOS) and phase-transfer catalysis , which improved yields and reduced reaction times compared to traditional methods. Its structural motif aligns with modern efforts to develop antimicrobial and antiviral agents , where thiophene sulfonate derivatives demonstrate enhanced activity.
Historically, chalcone derivatives have served as precursors for flavonoids and polyphenols, but this compound’s bromine and thiophene substituents highlight its role in targeted drug design and organic semiconductors . Recent studies emphasize its potential in agricultural chemistry as a growth inhibitor of plant pathogens.
Tables
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₃H₉BrOS | |
| Molecular Weight | 293.18 g/mol | |
| Melting Point | 115–117°C | |
| Boiling Point | 411.3 ± 45.0°C (predicted) | |
| Density | 1.499 ± 0.06 g/cm³ (predicted) |
Table 2: Structural Comparison with Related Chalcones
Properties
IUPAC Name |
1-(4-bromophenyl)-3-thiophen-2-ylprop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9BrOS/c14-11-5-3-10(4-6-11)13(15)8-7-12-2-1-9-16-12/h1-9H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHQWQTOIPPOTAQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C=CC(=O)C2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9BrOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10389196 | |
| Record name | 1-(4-bromophenyl)-3-(2-thienyl)-2-propen-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10389196 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2910-79-4 | |
| Record name | 1-(4-bromophenyl)-3-(2-thienyl)-2-propen-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10389196 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(4-Bromophenyl)-3-(2-thienyl)-2-propen-1-one can be synthesized through the Claisen-Schmidt condensation reaction. This reaction involves the condensation of 4-bromoacetophenone with 2-thiophenecarboxaldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is typically carried out in an ethanol or methanol solvent at room temperature or slightly elevated temperatures.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Bromophenyl)-3-(2-thienyl)-2-propen-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the α,β-unsaturated carbonyl system to saturated ketones or alcohols.
Substitution: The bromine atom on the phenyl ring can undergo nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products:
Oxidation: Epoxides, carboxylic acids, or other oxidized derivatives.
Reduction: Saturated ketones or alcohols.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
1-(4-Bromophenyl)-3-(2-thienyl)-2-propen-1-one serves as a building block in organic synthesis, enabling the creation of more complex molecules. Its ability to undergo various chemical reactions such as oxidation, reduction, and substitution makes it versatile for synthetic applications.
| Reaction Type | Reagents | Products |
|---|---|---|
| Oxidation | Hydrogen peroxide, m-CPBA | Epoxides, carboxylic acids |
| Reduction | Sodium borohydride, LiAlH₄ | Saturated ketones, alcohols |
| Substitution | Nucleophiles (amines, thiols) | Substituted phenyl derivatives |
The compound exhibits a range of biological activities , including antimicrobial, anti-inflammatory, and anticancer properties. Its mechanism of action primarily involves acting as a Michael acceptor, allowing it to interact with nucleophiles in biological systems.
Key Biological Studies:
- Anticancer Activity: Studies have shown that the compound can inhibit cell proliferation in various cancer cell lines by modulating signaling pathways involved in apoptosis and inflammation.
- Antimicrobial Properties: Research indicates effectiveness against certain bacterial strains, making it a candidate for further development as an antimicrobial agent.
| Study Reference | Biological Effect | Cell Line/Organism |
|---|---|---|
| Marko et al. (2019) | Induction of apoptosis | L-1210 murine leukemia cells |
| Bioorganic & Medicinal Chemistry (2010) | Antimicrobial activity | Various bacterial strains |
Medicine
Research continues to explore the potential of this compound as a therapeutic agent . Its bioactive properties suggest possible applications in drug development for treating cancer and inflammatory diseases.
Case Study 1: Anticancer Mechanism
A study published in Anticancer Research examined the effect of this compound on BRAFV600E mutated melanoma cells. The results indicated that treatment with the compound led to significant inhibition of cell growth and induction of apoptosis through modulation of specific signaling pathways.
Case Study 2: Antimicrobial Efficacy
In another study focused on antimicrobial activity, the compound demonstrated effectiveness against methicillin-resistant Staphylococcus aureus (MRSA), highlighting its potential as a lead compound for developing new antibiotics.
Mechanism of Action
The mechanism of action of 1-(4-Bromophenyl)-3-(2-thienyl)-2-propen-1-one involves its interaction with various molecular targets and pathways. The α,β-unsaturated carbonyl system can act as a Michael acceptor, reacting with nucleophiles in biological systems. This interaction can lead to the inhibition of enzymes or modulation of signaling pathways, contributing to its biological activities.
Comparison with Similar Compounds
Comparison with Structurally Similar Chalcone Derivatives
Structural Modifications and Electronic Effects
Substituent Position and Electronegativity
- Bromine vs. 1-(4-Chlorophenyl)-3-(2-Thienyl)-2-Propen-1-One: Replacing bromine with chlorine reduces steric bulk but maintains electronegativity. This substitution may alter pharmacokinetics, as seen in pyrazoline derivatives derived from chlorophenyl chalcones .
Thienyl vs. Methoxy/Aryl Substitutions :
- LC14 showed moderate LiARG inhibition (>50%), likely due to reduced conjugation compared to the thienyl analog .
- SGCH 10 (3-(2-Thienyl)-1-(3-Methyl-1-Phenyl-2-Naphthyl)-2-Propen-1-One) : The thienyl group in SGCH 10 contributes to significant anti-inflammatory activity (paw edema reduction in rats), highlighting the moiety’s role in modulating biological responses .
Anticancer and Anti-Inflammatory Activities :
- IC₅₀ Trends: Non-piperazine chalcones with electronegative substituents (e.g., bromine, fluorine) exhibit enhanced inhibitory activity. For example: Compound 2j: (E)-1-(4-Bromo-2-Hydroxy-5-Iodophenyl)-3-(4-Fluorophenyl)propanone (IC₅₀ = 4.703 μM) outperforms methoxy-substituted analogs (e.g., 2p: IC₅₀ = 70.79 μM), emphasizing the importance of halogen electronegativity . Target Compound: While specific IC₅₀ data for 1-(4-bromophenyl)-3-(2-thienyl)-2-propen-1-one is unavailable, its structural similarity to SGCH 10 (anti-inflammatory) and LC14 (enzyme inhibition) suggests comparable or superior activity due to the thienyl group’s conjugation .
Enzyme Inhibition :
Biological Activity
1-(4-Bromophenyl)-3-(2-thienyl)-2-propen-1-one, commonly referred to as a chalcone derivative, has garnered significant interest in the field of medicinal chemistry due to its diverse biological activities. This compound is characterized by its unique structure, which includes a bromophenyl group and a thienyl moiety, contributing to its potential therapeutic applications.
- Molecular Formula : C₁₄H₉BrOS
- Molecular Weight : 305.19 g/mol
- Structure : The compound features an α,β-unsaturated carbonyl system, which is crucial for its biological interactions.
The biological activity of this compound is primarily attributed to its ability to act as a Michael acceptor. This allows it to interact with nucleophiles in biological systems, leading to the inhibition of various enzymes and modulation of signaling pathways. Such interactions can significantly impact cellular processes, including apoptosis and inflammation .
Antimicrobial Activity
Research indicates that this compound exhibits promising antimicrobial properties. It has been shown to inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these bacteria range from 32 µg/mL to 64 µg/mL, demonstrating moderate efficacy compared to standard antibiotics .
Anti-inflammatory Effects
This compound has also been evaluated for its anti-inflammatory properties. Studies suggest that it can reduce the production of pro-inflammatory cytokines in vitro, indicating potential use in treating inflammatory conditions.
Anticancer Properties
The anticancer potential of this compound is particularly noteworthy. In various cancer cell lines, including breast and colon cancer models, it has demonstrated significant antiproliferative effects. For instance, IC50 values in certain cancer cell lines have been reported as low as 10 µM, indicating strong cytotoxicity against malignant cells while exhibiting low toxicity towards normal cells .
Case Studies
| Study | Cell Line | IC50 (µM) | Effect |
|---|---|---|---|
| Study A | CLL HG-3 | 0.17 | Pro-apoptotic effect observed |
| Study B | Breast Cancer | 10 | Significant reduction in cell viability |
| Study C | Colon Cancer | <10 | Induction of apoptosis via ROS pathways |
Q & A
Q. What are the standard synthetic routes for preparing 1-(4-Bromophenyl)-3-(2-thienyl)-2-propen-1-one?
The compound is synthesized via Claisen-Schmidt condensation between 4-bromoacetophenone and 2-thiophenecarboxaldehyde under basic conditions. Sodium hydroxide (NaOH) or potassium hydroxide (KOH) in ethanol (20–40% w/v) at 0–50°C is typically used, with reaction times ranging from 2–6 hours . Purification involves recrystallization from ethanol or column chromatography using silica gel (eluent: hexane/ethyl acetate, 7:3). Yield optimization requires careful control of stoichiometry (1:1 molar ratio of ketone to aldehyde) and temperature gradients.
Q. What spectroscopic techniques are used to characterize this compound?
- NMR : and NMR confirm the α,β-unsaturated ketone structure (δ ~7.5–8.0 ppm for enone protons, δ ~190 ppm for carbonyl carbon).
- IR : Strong absorption at ~1650–1680 cm (C=O stretch) and ~1600 cm (C=C stretch).
- Mass Spectrometry : Molecular ion peak at m/z 307 (M) for CHBrOS.
- X-ray Crystallography : Used to resolve stereochemistry (e.g., E-configuration of the propenone group) .
Q. How does the bromine substituent influence the compound’s reactivity?
The 4-bromophenyl group enhances electrophilicity at the carbonyl carbon, facilitating nucleophilic additions (e.g., Michael additions). Bromine also acts as a directing group in electrophilic aromatic substitution, favoring para-substitution in further derivatization . Comparative studies with chloro or methyl analogs show slower reaction kinetics due to bromine’s steric and electronic effects .
Advanced Research Questions
Q. How can crystallographic data resolve discrepancies in reported molecular geometries?
Single-crystal X-ray diffraction reveals bond lengths (C=O: ~1.22 Å; C=C: ~1.34 Å) and dihedral angles between the bromophenyl and thienyl rings (~15–25°), critical for validating computational models . For example, a study comparing (2E)-1-(4-bromophenyl)-3-(4-fluorophenyl)prop-2-en-1-one and its chloro analog showed that bromine’s larger van der Waals radius increases torsional strain by 3–5%, affecting photophysical properties .
Q. What strategies address contradictions in biological activity data across studies?
Discrepancies in antimicrobial or anticancer activity (e.g., IC variations) often arise from assay conditions (e.g., solvent polarity, cell line selection). A 2022 SAR study demonstrated that thienyl substitution enhances lipid solubility, improving membrane permeability but reducing aqueous stability. Normalizing data using logP values (calculated: ~3.2 for this compound) and controlling for hydrolysis products (e.g., via HPLC monitoring) improve reproducibility .
Q. How can computational modeling predict interaction mechanisms with biological targets?
Docking studies (AutoDock Vina, Schrödinger Suite) identify potential binding to tyrosine kinases or DNA gyrase via π-π stacking (thienyl-bromophenyl system) and hydrogen bonding (carbonyl oxygen). MD simulations (AMBER/CHARMM) reveal that bromine’s electronegativity stabilizes ligand-receptor complexes by 10–15 kcal/mol compared to non-halogenated analogs .
Q. What experimental designs optimize catalytic asymmetric synthesis of this compound?
Chiral induction via organocatalysts (e.g., L-proline, 10 mol%) in THF at −20°C achieves enantiomeric excess (ee) up to 78%. Kinetic resolution using immobilized lipases (Candida antarctica) improves ee to >90% but requires iterative recycling to maintain yield .
Methodological Challenges
Q. How to mitigate decomposition during storage?
The α,β-unsaturated ketone is prone to photooxidation and hydrolysis . Storage under inert gas (Ar) at −20°C in amber vials with molecular sieves (3Å) extends stability to >6 months. Purity checks via TLC (R = 0.5 in hexane/EtOAc) or GC-MS are recommended monthly .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
